Cas no 2097912-47-3 (1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea)

1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic urea derivative featuring a phenylpropyl group and a thiophene-substituted pyrrolidine moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of small-molecule therapeutics targeting neurological or inflammatory pathways. Its structural framework combines aromatic and heterocyclic elements, offering opportunities for selective receptor modulation. The presence of the urea linkage enhances hydrogen-bonding capacity, which may improve binding affinity in biological systems. The thiophene and pyrrolidine components contribute to its lipophilicity, potentially influencing pharmacokinetic properties. This compound is suited for research applications in drug discovery, where its unique scaffold can be further optimized for activity and selectivity.
1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea structure
2097912-47-3 structure
Product Name:1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
CAS No:2097912-47-3
MF:C19H25N3OS
MW:343.486303091049
CID:5469075
Update Time:2025-08-05

1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • 1-(3-phenylpropyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
    • 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
    • Inchi: 1S/C19H25N3OS/c23-19(20-10-4-7-16-5-2-1-3-6-16)21-18-8-11-22(14-18)13-17-9-12-24-15-17/h1-3,5-6,9,12,15,18H,4,7-8,10-11,13-14H2,(H2,20,21,23)
    • InChI Key: YZXREHPTPYSABD-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1CCC(C1)NC(NCCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 343.17183360 g/mol
  • Monoisotopic Mass: 343.17183360 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 72.6
  • Molecular Weight: 343.5

1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Pricemore >>

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1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea Related Literature

Additional information on 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Recent Advances in the Study of 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS: 2097912-47-3)

The compound 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS: 2097912-47-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This urea derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea to enhance its bioavailability and target specificity. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict the compound's interactions with biological targets. These studies have identified potential binding sites and have provided insights into the compound's affinity for specific receptors, particularly those involved in neurological and inflammatory pathways.

In vitro and in vivo experiments have demonstrated that 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exhibits promising activity as a modulator of key signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases implicated in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, the compound has displayed neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing oxidative stress and inflammation.

One of the most notable findings from recent research is the compound's ability to cross the blood-brain barrier (BBB), a critical factor for its potential use in treating central nervous system (CNS) disorders. Pharmacokinetic studies have revealed favorable absorption and distribution profiles, with minimal off-target effects. These properties make 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea a promising candidate for further preclinical and clinical development.

Despite these encouraging results, challenges remain in optimizing the compound's metabolic stability and minimizing potential toxicity. Researchers are currently exploring structural modifications and formulation strategies to address these issues. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into viable therapeutic options.

In conclusion, 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (CAS: 2097912-47-3) represents a promising avenue for drug discovery, with potential applications in oncology, neurology, and inflammation. Continued research and development efforts are essential to fully realize its therapeutic potential and bring it closer to clinical application.

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